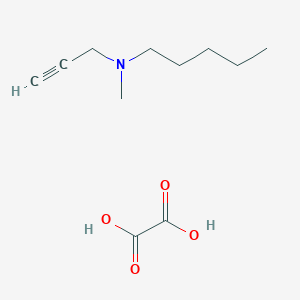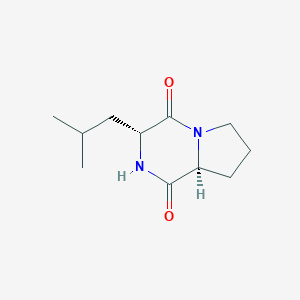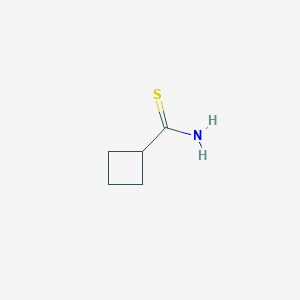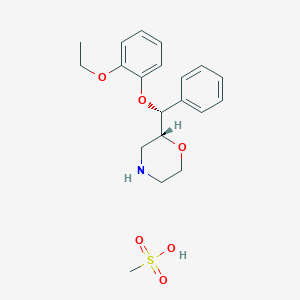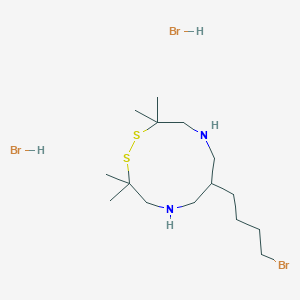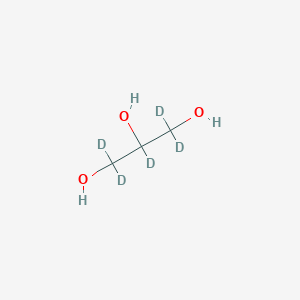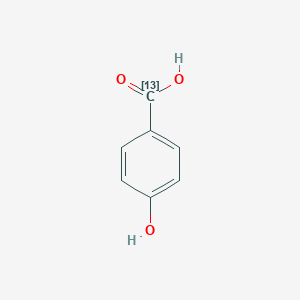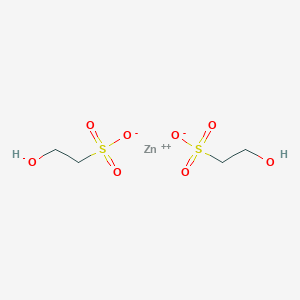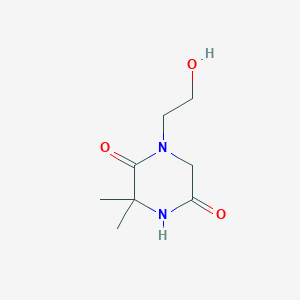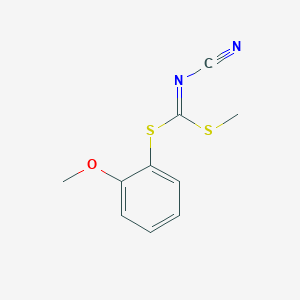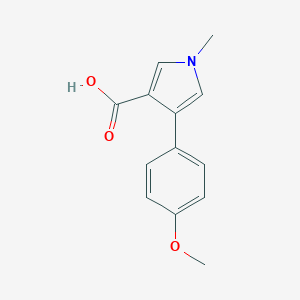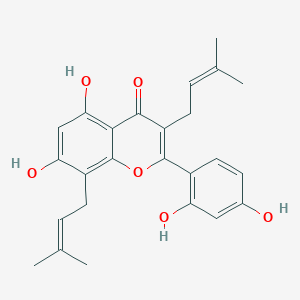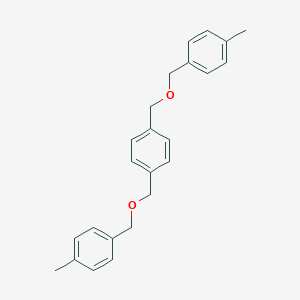
2,2,2-Trifluoroacetophenone
Descripción general
Descripción
2,2,2-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a colorless liquid with a characteristic odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and serves as a valuable intermediate in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
2,2,2-Trifluoroacetophenone primarily targets tertiary amines and azines . These compounds are prevalent in various biochemical processes and play a crucial role in the structure and function of many biomolecules.
Mode of Action
The compound acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This interaction results in the transformation of these targets, affecting their chemical properties and subsequent interactions.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of tertiary amines and azines . The compound facilitates this process, leading to the formation of N-oxidesalkenes. These products can then participate in further reactions, influencing downstream effects in the biochemical network.
Pharmacokinetics
Its physical properties such as boiling point (165-166 °c) and density (124 g/mL at 25 °C) suggest that it may have significant volatility and solubility , which could influence its bioavailability.
Result of Action
The action of this compound results in the formation of N-oxidesalkenes from tertiary amines and azines . This transformation can alter the chemical behavior of these compounds, potentially influencing various molecular and cellular processes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a catalyst in the environmentally friendly epoxidation of alkenes , suggesting that it may be sensitive to environmental conditions such as temperature and pressure. , implying that environmental containment may be necessary for its use.
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroacetophenone is known to interact with various biomolecules. It has been used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This suggests that it may interact with enzymes involved in oxidation reactions .
Molecular Mechanism
Its role as an organocatalyst in the oxidation of tertiary amines and azines suggests it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetophenone can be synthesized through several methods:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with trifluoroacetic acid, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 2,2,2-trifluoro-1-phenylethanol using optically active Grignard reagents.
Condensation: It undergoes condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new aromatic polymers.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Reduction: Grignard reagents, typically in anhydrous ether or tetrahydrofuran, followed by hydrolysis.
Condensation: Aromatic compounds in the presence of a suitable catalyst.
Oxidation: Hydrogen peroxide as a green oxidant in the presence of this compound as the catalyst.
Major Products:
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Condensation: New aromatic polymers with high thermal stability.
Oxidation: N-oxides of tertiary amines and azines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroacetophenone has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone
- 2,2,2,4′-Tetrafluoroacetophenone
- 4′-Bromo-2,2,2-trifluoroacetophenone
- 4′-Chloro-2,2,2-trifluoroacetophenone
Comparison: 2,2,2-Trifluoroacetophenone is unique due to its high reactivity and versatility in various chemical reactions. The presence of the trifluoromethyl group significantly enhances its electrophilicity compared to similar compounds, making it a more effective catalyst and intermediate .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJRKRQSDZGHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059992 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,2-Trifluoroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.22 [mmHg] | |
| Record name | 2,2,2-Trifluoroacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
434-45-7 | |
| Record name | 2,2,2-Trifluoro-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7L1UPY09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,2-trifluoroacetophenone?
A1: The molecular formula of this compound is C8H5F3O, and its molecular weight is 174.12 g/mol.
Q2: Are there any notable spectroscopic characteristics of TFAP?
A2: Yes, TFAP exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared spectroscopy, the carbonyl group (C=O) shows a strong absorption band. []
Q3: Is TFAP stable under ambient conditions?
A3: TFAP exhibits good stability in the dark, even at elevated temperatures (up to 75 °C for at least 30 minutes) and in acidic or basic solutions (1 M). []
Q4: Can TFAP act as a catalyst in organic reactions?
A4: Yes, TFAP has demonstrated organocatalytic activity in various oxidation reactions, such as the epoxidation of alkenes, [] oxidation of sulfides to sulfoxides and sulfones, [] and the oxidation of tertiary amines and azines to N-oxides. [] It operates under mild conditions, utilizing hydrogen peroxide (H2O2) as a green oxidant.
Q5: What is the mechanism of TFAP-catalyzed epoxidation of alkenes?
A5: While the exact mechanism is still under investigation, mechanistic studies using high-resolution mass spectrometry (HRMS) suggest that a dioxirane intermediate is unlikely to be involved in the catalytic cycle. []
Q6: Are there other catalytic applications of TFAP?
A7: Beyond oxidation and asymmetric hydrogenation, TFAP participates in reactions catalyzed by transition metals and phosphines. For example, in the presence of copper, silver, or phosphine catalysts, TFAP reacts with propiolates to selectively synthesize various quinoline derivatives. []
Q7: Have computational methods been employed to study TFAP?
A8: Yes, density functional theory (DFT) calculations have provided valuable insights into the adsorption and reactivity of TFAP on metal surfaces. [, , , , ] For instance, DFT calculations revealed that aryl−CH···O bonding drives the formation of TFAP dimers on Pt(111). [] Additionally, DFT studies have explored the full catalytic cycle of ketone hydrogenation by TFAP in the presence of silicon trifluoride (SiF3H) as a hydride source. []
Q8: How does the trifluoromethyl group influence the reactivity of TFAP?
A9: The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in TFAP, making it more susceptible to nucleophilic attack. This effect is evident in reactions like nucleophilic addition with organotin(II) amides, leading to tin(II)-alkoxides. []
Q9: Does modifying the phenyl ring of TFAP affect its properties?
A10: Yes, introducing substituents on the phenyl ring of TFAP can alter its electronic and steric properties, influencing its reactivity and interactions with other molecules. For example, adding electron-donating groups could potentially reduce the electrophilicity of the carbonyl group. [, ]
Q10: What analytical techniques are commonly employed to study TFAP and its reactions?
A12: A range of analytical techniques has been utilized, including nuclear magnetic resonance (NMR) spectroscopy, [, , , ] X-ray crystallography, [, , , , ] gas chromatography-mass spectrometry (GC-MS), [] high-resolution mass spectrometry (HRMS), [] scanning tunneling microscopy (STM), [, , , , , ] and surface vibrational spectroscopy. []
Q11: Is there information available on the environmental fate and effects of TFAP?
A11: The provided research primarily focuses on the synthetic and catalytic aspects of TFAP. Detailed investigations into its environmental impact, degradation pathways, and ecotoxicological effects are not extensively discussed.
Q12: What resources are crucial for advancing TFAP research?
A12: Further research on TFAP would benefit from access to advanced analytical instrumentation, computational chemistry resources for modeling and simulation, and high-throughput screening platforms for catalyst discovery and optimization.
Q13: What are some significant milestones in TFAP research?
A16: Key milestones include the discovery of TFAP's organocatalytic activity, [, , ] its application in asymmetric hydrogenation reactions on chirally modified surfaces, [] and the use of DFT calculations to elucidate reaction mechanisms and predict catalytic cycles involving TFAP. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
